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Compound of Interest

3-Bromo-5-chloroimidazo[1,2-
Compound Name:
Alpyridine

Cat. No.: B577394

A comparative analysis of the structure-activity relationships (SAR) of 3-substituted
imidazo[1,2-a]pyridine derivatives reveals critical insights for the development of potent
therapeutic agents. While specific SAR studies on 3-bromo-5-chloroimidazo[1,2-a]pyridine
were not extensively available in the reviewed literature, a comprehensive examination of
analogous compounds with varying substitutions at the 3-position and other locations on the
imidazo[1,2-a]pyridine core provides a valuable framework for understanding the key
determinants of biological activity. This guide synthesizes findings from multiple studies to offer
a comparative overview of the anticancer and antifungal activities of these derivatives.

Anticancer Activity of Imidazo[1,2-a]pyridine
Derivatives

Recent research has focused on the synthesis and cytotoxic evaluation of various imidazo[1,2-
a]pyridine derivatives against a range of cancer cell lines. The substitutions at the C-2 and C-3
positions of the imidazo[1,2-a]pyridine scaffold have been shown to be crucial for their
anticancer potency.

A study on 3-aminoimidazo[1,2-a]pyridine compounds highlighted that the nature of the
substituent at both the C-2 and C-3 positions significantly influences the cytotoxic activity.[1]
For instance, compound 12, which features a nitro group at the C-2 position and a p-
chlorophenyl group at the C-3 position, demonstrated the highest inhibitory activity against the
HT-29 human colon cancer cell line with an IC50 value of 4.15 + 2.93 pM.[1] In contrast,
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compound 14, with a tolyl moiety at C-2 and a p-chlorophenyl amine at C-3, showed notable
activity against the B16F10 melanoma cell line (IC50 = 21.75 + 0.81 uM).[1] These findings
underscore the importance of electronic and steric factors of the substituents in dictating the
anticancer efficacy and selectivity.

Another series of novel imidazo[1,2-a]pyridine derivatives were investigated as Nek2 inhibitors,
a kinase implicated in various cancers.[2] Compound 28e from this series showed potent
proliferation inhibitory activity against the MGC-803 gastric cancer cell line with an impressive
IC50 of 38 nM.[2]

Furthermore, a series of 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives have been
reported as potent inhibitors of c-KIT, a receptor tyrosine kinase involved in several cancers.[3]
Several compounds in this class exhibited IC50 values in the nanomolar range against
imatinib-resistant tumor cells.[3]

The following table summarizes the anticancer activity of selected imidazo[1,2-a]pyridine
derivatives from various studies.

Table 1: Anticancer Activity of Selected Imidazo[1,2-a]pyridine Derivatives
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Compound

Substituents

Cancer Cell
Line

IC50 (uM)

Reference

12

C-2: Nitro group,
C-3: p-
chlorophenyl

HT-29 (Colon)

4.15+2.93

[1]

18

C-2:2,4-
difluorophenyl,
C-3: p-
chlorophenyl

amine

HT-29 (Colon)

10.11 £ 0.70

[1]

11

C-2: Phenyl, C-3:
p-chlorophenyl

amine

HT-29 (Colon)

18.34 £ 1.22

[1]

14

C-2: Tolyl, C-3:
p-chlorophenyl

amine

B16F10

(Melanoma)

21.75+0.81

[1]

18

C-2:2,4-
difluorophenyl,
C-3: p-
chlorophenyl

amine

B16F10

(Melanoma)

14.39 + 0.04

[1]

28e

(structure not
detailed)

MGC-803
(Gastric)

0.038

[2]

Derivative with 3-
methoxyphenyl

moiety

C-2: (structure
not detailed), C-
3: 1,2,3-triazole
linked to 3-
methoxyphenyl

MCF-7 (Breast)

2.55

[4]

Derivative with 3-
methoxyphenyl

moiety

C-2: (structure
not detailed), C-
3: 1,2,3-triazole
linked to 3-
methoxyphenyl

HelLa (Cervical)

3.89

[4]
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Antifungal Activity of Imidazo[1,2-a]pyridine
Derivatives

In addition to anticancer properties, imidazo[1,2-a]pyridine derivatives have also been explored
for their antifungal activities. A study focusing on 3-imidazo[1,2-a]pyridinyl-1-arylpropenone
derivatives demonstrated their potential against resistant strains of Candida albicans.[5] The
antifungal efficacy was evaluated by determining the minimum inhibitory concentration (MIC).

[5]

Among the synthesized compounds, 10i was identified as the most potent derivative with a MIC
of 41.98 umol/L.[5] This highlights the potential of the imidazo[1,2-a]pyridine scaffold in
developing new antifungal agents.

Table 2: Antifungal Activity of Selected 3-Imidazo[1,2-a]pyridinyl-1-arylpropenone Derivatives
against Candida albicans

Compound Substituents MIC (pmoliL) Reference
10a (structure not detailed) < 300 [5]
10b (structure not detailed) < 300 [5]
10c (structure not detailed) < 300 [5]
10i (structure not detailed) 41.98 [5]

Experimental Protocols
Cytotoxicity Assay (Trypan Blue Exclusion Assay)

The cytotoxic activity of the synthesized 3-aminoimidazo[1,2-a]pyridine compounds was
evaluated against MCF-7, HT-29, and B16F10 cancer cell lines, as well as the normal MEF cell
line, using the Trypan Blue Exclusion Assay.[1] Cells were seeded in 96-well plates and treated
with different concentrations of the test compounds for a specified period. After incubation, the
cells were stained with trypan blue, and the number of viable and non-viable cells was counted
using a hemocytometer. The IC50 value, the concentration of the compound that inhibits 50%
of cell growth, was then calculated.
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Antifungal Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) of the 3-imidazo[1,2-a]pyridinyl-1-arylpropenone
derivatives against a resistant strain of Candida albicans was determined using the
microdilution method.[5] A standardized suspension of the fungal strain was added to 96-well
microtiter plates containing serial dilutions of the test compounds. The plates were incubated,
and the MIC was determined as the lowest concentration of the compound that visibly inhibited
fungal growth.

Structure-Activity Relationship (SAR) Workflow

The following diagram illustrates a general workflow for conducting SAR studies, which is
applicable to the exploration of imidazo[1,2-a]pyridine derivatives.
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Caption: A generalized workflow for Structure-Activity Relationship (SAR) studies.
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Conclusion

The imidazo[1,2-a]pyridine scaffold serves as a versatile platform for the development of novel
therapeutic agents with a broad spectrum of biological activities, including potent anticancer
and antifungal effects. The SAR studies, though not specific to the 3-bromo-5-chloro
substitution pattern, consistently demonstrate that modifications at the C-2 and C-3 positions
are paramount in determining the biological efficacy and selectivity of these compounds. Future
research focused on the systematic exploration of substitutions at various positions of the 3-
bromo-5-chloroimidazo[1,2-a]pyridine core, guided by the principles established in related
series, could lead to the discovery of highly potent and selective clinical candidates.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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